Lenalidomide-CO-C3-Br
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Overview
Description
Lenalidomide-CO-C3-Br is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide itself is a derivative of thalidomide, known for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . This compound is a modified version designed to enhance its therapeutic effects and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-CO-C3-Br involves several steps. One common method starts with the bromination of methyl 2-(bromomethyl)-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide nitro precursor . This precursor is then further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions, including temperature, solvent, and catalysts . The use of advanced purification methods like flash chromatography ensures the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-C3-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of
Properties
Molecular Formula |
C17H18BrN3O4 |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H18BrN3O4/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24/h1,3-4,13H,2,5-9H2,(H,19,22)(H,20,23,24) |
InChI Key |
AKHDFNYVJBBGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCBr |
Origin of Product |
United States |
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